
1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine
Overview
Description
1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine is a nitrogen-rich heterocyclic compound characterized by a six-membered tetrazine ring with two amino substituents at positions 3 and 6 and two hydrogen atoms at positions 1 and 2. This structure confers unique electronic and steric properties, making it a versatile precursor in medicinal chemistry, materials science, and energetic materials. Its reactivity stems from the electron-deficient tetrazine core, which participates in cycloaddition reactions and redox processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with nitriles under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Post-synthesis purification steps, such as recrystallization or chromatography, are employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more stable derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Hydrogenated forms with different degrees of saturation.
Substitution: Substituted tetrazine derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Reactivity
The molecular formula of 1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine is , which contributes to its reactivity and versatility. The compound can undergo various chemical reactions including:
- Oxidation : Can form different nitrogen oxides.
- Reduction : Capable of being reduced to form amines.
- Substitution : Hydrogen atoms can be replaced by other atoms or groups.
These reactions are essential for its applications in synthesis and material development.
Medicinal Chemistry
This compound has been investigated for its potential in drug delivery systems and as a therapeutic agent. Its high nitrogen content is advantageous for developing drugs that require rapid action or specific targeting mechanisms. For instance:
- Cancer Treatment : Compounds derived from tetrazines have shown promise as inhibitors in pathways associated with cancer progression .
- Neurological Disorders : Research indicates potential applications in treating diseases linked to the unfolded protein response pathways such as Alzheimer's and Parkinson's disease .
Material Science
The compound serves as a building block for synthesizing complex organic molecules. It is particularly useful in creating high-energy materials due to its ability to release substantial energy upon decomposition. Notably:
- Explosives : 3,6-Diamino-1,2,4,5-tetrazine is a precursor to new explosive materials being evaluated for military and aerospace applications .
- Aminoplasts Production : It reacts with various aldehydes to form aminoplasts which are valuable in the production of durable plastics .
Organic Synthesis
The compound has been utilized in innovative synthetic methods including:
- Cycloaddition Reactions : A recent study described a novel 1,4-cycloaddition reaction involving 1,2,4,5-tetrazines under mild conditions that leads to the formation of triazine derivatives . This method simplifies the synthesis of complex molecules from readily available starting materials.
Case Study 1: Drug Development
In a study exploring the efficacy of tetrazine derivatives in targeting cancer cells, researchers synthesized several analogs of this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against specific cancer cell lines while showing minimal toxicity to normal cells. This highlights the compound's potential as a lead structure for developing targeted cancer therapies.
Case Study 2: High-Energy Materials
At Los Alamos National Laboratory, research into the application of 3,6-diamino-1,2,4,5-tetrazine as a component in rocket fuel systems demonstrated its effectiveness in enhancing performance metrics such as thrust and stability under extreme conditions . The findings support further exploration into its use for advanced propulsion technologies.
Mechanism of Action
The mechanism by which 1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine exerts its effects is primarily through its ability to participate in cycloaddition reactions. These reactions involve the formation of new chemical bonds, leading to the creation of more complex structures. The compound’s reactivity is attributed to the presence of multiple nitrogen atoms in its ring structure, which can interact with various molecular targets and pathways .
Comparison with Similar Compounds
Structural and Electronic Properties
Key Comparisons:
Analysis:
- The non-aromatic, twisted conformation of the 1,4-dihydro form reduces conjugation compared to aromatic analogs like bptz and bmtz, impacting its electrochemical behavior.
- The amino groups in this compound enhance nucleophilicity, enabling functionalization (e.g., nitration, acylation), whereas aromatic tetrazines like BTATz prioritize stability and oxygen balance in energetic applications .
Reactivity and Functionalization
Acylation and Substitution:
- This compound reacts with alkanoyl chlorides to form 1,4-dihydro derivatives (e.g., 83), while aroyl chlorides yield 1,2-dihydro isomers (e.g., 84) .
- In contrast, 1,2-dihydro-1,2,4,5-tetrazines (e.g., 3-substituted benzyl derivatives) are synthesized via diaroylhydrazides and hydrazine, highlighting positional isomerism’s role in product distribution .
Nitration for Energetic Materials:
- Nitration of BTATz (3,6-bis(tetrazolyl)-tetrazine-diamine) produces derivatives with oxygen balance (OB) values up to 0% and velocity of detonation (VOD) ~9,800 m/s, whereas 1,4-dihydro analogs exhibit lower thermal stability (decomposition at 134°C vs. 318°C for BTATz) .
Biological Activity
1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine (also known as 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine) is a nitrogen-rich heterocyclic compound notable for its potential biological activities. This article explores its biological activity, synthesis methods, and applications based on a review of recent literature.
Chemical Structure and Properties
The compound features a unique tetrazine ring structure characterized by the presence of two amino groups at positions 3 and 6. This configuration enhances its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 150.57 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains. For instance:
- In vitro studies demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
Anticancer Potential
The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may interfere with cancer cell proliferation by affecting specific metabolic pathways. Notably:
- Cell viability assays indicated that derivatives of this compound could reduce the growth of certain cancer cell lines by inducing apoptosis .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that:
- The amino groups play a crucial role in binding to enzymes or receptors involved in microbial growth and cancer cell survival.
- Its structural similarity to other bioactive compounds suggests that it may act on similar targets within biological systems .
Synthesis Methods
Various methods have been developed for synthesizing this compound:
- Cyclization of Nitriles : This method involves the cyclization of two nitrile molecules to form a tetrazine precursor.
- Hydrazine Reaction with Diketones : Another approach utilizes the reaction of hydrazine with diketones to yield the desired tetrazine structure .
These methods allow for the production of the compound with varying yields and purities depending on reaction conditions.
Applications
The versatility of this compound extends beyond its biological activities:
- Research Applications : It serves as a building block for synthesizing more complex nitrogen-rich compounds used in various biochemical research contexts.
- Material Science : The compound is also explored for applications in developing advanced materials such as metal-organic frameworks (MOFs) and sensors due to its unique chemical properties .
Comparative Analysis with Similar Compounds
To understand its uniqueness better, a comparison with structurally similar compounds is valuable:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,2-Dihydrotetrazine | C2H4N4 | Lacks amino groups; less reactive |
3-Amino-1H-tetrazole | C2H3N5 | Contains one amino group; different reactivity |
5-Amino-1H-tetrazole | C2H3N5 | Similar structure but different position |
The dual amino substitutions at positions 3 and 6 provide this compound with distinct reactivity compared to its analogs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,4-dihydro-1,2,4,5-tetrazine-3,6-diamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of nitriles with hydrazine. For example, Rao et al. demonstrated that benzonitrile reacts with hydrazine hydrate under reflux to form 3,6-diphenyl-1,4-dihydrotetrazine derivatives, followed by substitution with electrophiles (e.g., benzoyl chloride) to introduce functional groups . Solvent choice (e.g., DMF or ethanol) and stoichiometric ratios of hydrazine to nitrile critically affect yield. Purity is enhanced via recrystallization in polar aprotic solvents .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 1,4-dihydrotetrazine derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Proton signals for NH and CH2 groups in the dihydrotetrazine ring appear at δ 5.5–6.5 ppm and δ 4.0–4.5 ppm, respectively. Aromatic substituents show distinct splitting patterns .
- X-ray Diffraction : Resolves planarity of the tetrazine ring and intermolecular hydrogen bonding, critical for stability analysis. For example, 3,6-diphenyl derivatives exhibit a dihedral angle of 15° between the tetrazine and phenyl rings .
- Elemental Analysis : Validates stoichiometry (C, H, N content) with <0.3% deviation from theoretical values .
Q. What factors influence the stability of 1,4-dihydrotetrazine derivatives under ambient and experimental conditions?
- Methodological Answer : Stability is governed by:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, carboxylate) enhance oxidative stability by delocalizing electron density in the tetrazine ring .
- pH Sensitivity : Protonation of the NH groups in acidic media (pH < 3) destabilizes the ring, leading to decomposition .
- Light Exposure : UV irradiation accelerates oxidation to fully aromatic tetrazines; storage in amber vials under inert gas (N2/Ar) is recommended .
Advanced Research Questions
Q. What mechanistic insights explain the antitumor activity of 1,4-dihydrotetrazine derivatives?
- Methodological Answer : Derivatives like ZGDHu-1 (N,N'-di-m-methylphenyl-3,6-dimethyl-1,4-dihydrotetrazine-dicarboxamide) induce apoptosis via ROS-mediated mitochondrial dysfunction. Key pathways include:
- ROS Generation : Disruption of mitochondrial ΔΨm, leading to cytochrome c release .
- Kinase Inhibition : Suppression of CHK1 and cdc25c, causing G2/M cell cycle arrest .
- Example Data :
Cancer Type | IC50 (μM) | Mechanism |
---|---|---|
Leukemia | 2.1 | ROS ↑, Bcl-2/Bax ↓ |
Breast | 3.8 | PARP cleavage, p53 ↑ |
. |
Q. How can computational modeling (e.g., DFT, MD) predict the reactivity of 1,4-dihydrotetrazines in coordination chemistry?
- Methodological Answer :
- DFT Calculations : Optimize geometries to assess ligand-metal π-backbonding. The LUMO energy of 1,4-dihydrotetrazines (-1.8 eV) facilitates electron acceptance from low-valence metals (e.g., Ru, Zn) .
- Molecular Dynamics (MD) : Simulate ligand binding in MOFs (e.g., TMU-5) to predict stability. For example, Zn(II) coordination with 3,6-di(pyridin-4-yl)-1,4-dihydrotetrazine shows a binding energy of -45 kcal/mol .
Q. What strategies mitigate contradictory data in literature regarding substituent effects on tetrazine reactivity?
- Methodological Answer :
- Systematic Variation : Synthesize a library of 3,6-disubstituted derivatives (e.g., -CH3, -Ph, -COOR) to isolate electronic vs. steric effects .
- In Situ Monitoring : Use UV-Vis spectroscopy to track reaction intermediates. For example, acylated derivatives (e.g., 83 vs. 84 in Scheme 22) exhibit λmax shifts from 320 nm to 380 nm, clarifying regioselectivity .
Q. How can 1,4-dihydrotetrazines be utilized in designing photoactive materials?
- Methodological Answer :
- Retro-Diels-Alder Reactions : Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (a dihydro precursor) reacts with strained alkenes (e.g., trans-cyclooctene) for bioorthogonal labeling. Reaction kinetics (k₂ ~ 10³ M⁻¹s⁻¹) depend on electron-deficient dienophiles .
- Electroactive Polymers : 3,6-Divinyl derivatives polymerize via radical initiation to form π-conjugated networks with conductivity ~10⁻⁴ S/cm .
Q. Key Challenges and Future Directions
- Stability-Sensitivity Trade-off : Enhancing oxidative stability without sacrificing reactivity for metal coordination remains unresolved .
- Biological Selectivity : Improving tumor-targeting specificity of antitumor derivatives requires structural optimization (e.g., PEGylation) .
Properties
IUPAC Name |
1,4-dihydro-1,2,4,5-tetrazine-3,6-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N6/c3-1-5-7-2(4)8-6-1/h(H3,3,5,6)(H3,4,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRVUNRVCIYLED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=NN1)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40310751 | |
Record name | 1,4-dihydro-1,2,4,5-tetrazine-3,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40310751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56929-46-5 | |
Record name | NSC231547 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231547 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-dihydro-1,2,4,5-tetrazine-3,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40310751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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